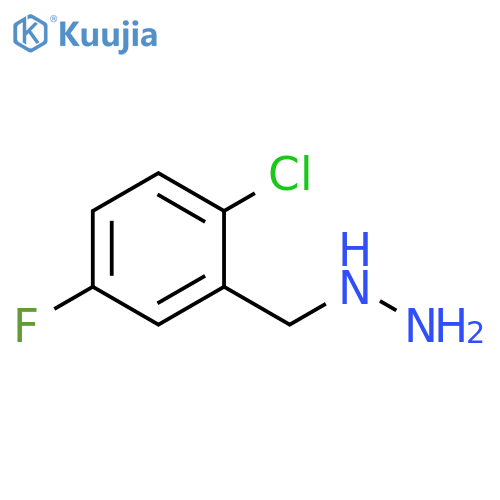

Cas no 1260879-80-8 ((2-chloro-5-fluorophenyl)methylhydrazine)

1260879-80-8 structure

商品名:(2-chloro-5-fluorophenyl)methylhydrazine

CAS番号:1260879-80-8

MF:C7H8ClFN2

メガワット:174.603223800659

MDL:MFCD28040481

CID:4565599

PubChem ID:53402529

(2-chloro-5-fluorophenyl)methylhydrazine 化学的及び物理的性質

名前と識別子

-

- (2-chloro-5-fluorobenzyl)hydrazine

- Hydrazine, [(2-chloro-5-fluorophenyl)methyl]-

- (2-chloro-5-fluorophenyl)methylhydrazine

-

- MDL: MFCD28040481

- インチ: 1S/C7H8ClFN2/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3,11H,4,10H2

- InChIKey: AVGDHFWPGPBGFR-UHFFFAOYSA-N

- ほほえんだ: N(CC1=CC(F)=CC=C1Cl)N

(2-chloro-5-fluorophenyl)methylhydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00963215-1g |

tert-Butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate |

1260879-80-8 | 95% | 1g |

¥6083.0 | 2023-03-01 | |

| Ambeed | A990779-1g |

tert-Butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate |

1260879-80-8 | 95% | 1g |

$886.0 | 2024-04-25 | |

| Enamine | EN300-276418-0.1g |

[(2-chloro-5-fluorophenyl)methyl]hydrazine |

1260879-80-8 | 0.1g |

$490.0 | 2023-09-10 | ||

| Enamine | EN300-276418-0.5g |

[(2-chloro-5-fluorophenyl)methyl]hydrazine |

1260879-80-8 | 0.5g |

$535.0 | 2023-09-10 | ||

| AstaTech | F21055-1/G |

TERT-BUTYL 2-(2-CHLORO-5-FLUOROBENZYL)HYDRAZINECARBOXYLATE |

1260879-80-8 | 95% | 1g |

$895 | 2023-09-19 | |

| Enamine | EN300-276418-5g |

[(2-chloro-5-fluorophenyl)methyl]hydrazine |

1260879-80-8 | 5g |

$1614.0 | 2023-09-10 | ||

| Enamine | EN300-276418-10g |

[(2-chloro-5-fluorophenyl)methyl]hydrazine |

1260879-80-8 | 10g |

$2393.0 | 2023-09-10 | ||

| Enamine | EN300-276418-0.25g |

[(2-chloro-5-fluorophenyl)methyl]hydrazine |

1260879-80-8 | 0.25g |

$513.0 | 2023-09-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1791337-1g |

tert-Butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate |

1260879-80-8 | 98% | 1g |

¥8682.00 | 2024-08-09 | |

| Enamine | EN300-276418-1.0g |

[(2-chloro-5-fluorophenyl)methyl]hydrazine |

1260879-80-8 | 1g |

$0.0 | 2023-06-06 |

(2-chloro-5-fluorophenyl)methylhydrazine 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

1260879-80-8 ((2-chloro-5-fluorophenyl)methylhydrazine) 関連製品

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260879-80-8)(2-chloro-5-fluorophenyl)methylhydrazine

清らかである:99%

はかる:1g

価格 ($):797.0